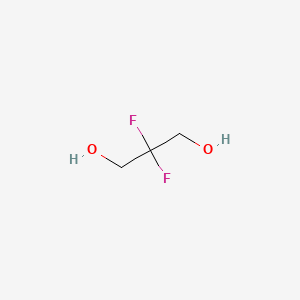

2,2-Difluoropropane-1,3-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32744. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O2/c4-3(5,1-6)2-7/h6-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCKYDINHDOOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195487 | |

| Record name | 1,3-Propanediol, 2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428-63-7 | |

| Record name | 1,3-Propanediol, 2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 428-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoropropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoropropane-1,3-diol (CAS Number: 428-63-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoropropane-1,3-diol is a fluorinated building block of significant interest in medicinal chemistry and materials science. The introduction of the gem-difluoro motif can substantially alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications as a key intermediate in the development of bioactive compounds.

Chemical and Physical Properties

This compound, also known as 2,2-difluoro-1,3-propanediol, is a diol characterized by the presence of two fluorine atoms on the central carbon of a propane chain.[1] This structural feature imparts unique properties compared to its non-fluorinated analog.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 428-63-7 | [2][3] |

| Molecular Formula | C₃H₆F₂O₂ | [2][3] |

| Molecular Weight | 112.08 g/mol | [2][4] |

| Appearance | White to yellow solid or semi-solid | [5] |

| Melting Point | 52.53 °C | [2] |

| Boiling Point | 250.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.334 g/cm³ | [1] |

| Refractive Index | 1.376 | [1] |

| InChI Key | AMCKYDINHDOOCB-UHFFFAOYSA-N | [5] |

| SMILES | C(C(CO)(F)F)O | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of diethyl 2,2-difluoromalonate.[6]

Experimental Protocol: Reduction of Diethyl 2,2-difluoromalonate

This protocol is based on a method described in patent literature.[6]

Materials:

-

Diethyl difluoropropanedioate (5.0 g, 24.7 mmol)

-

Anhydrous Tetrahydrofuran (THF) (150 mL)

-

1.0 M Lithium aluminum hydride (LiAlH₄) in THF (39.5 mL, 39.5 mmol)

-

Deionized Water

-

1M Hydrochloric acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of diethyl difluoropropanedioate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) at 0 °C, add 1.0 M LiAlH₄ in THF solution (39.5 mL, 39.5 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction by the dropwise addition of water (300 mL).

-

Adjust the pH of the mixture to 3 by adding 1M HCl solution.

-

Remove the water in vacuo.

-

Extract the residue with EtOAc (3 x 300 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford the title compound.

Expected Yield: 2.5 g (89%)[6]

Applications in Drug Development

The gem-difunctionalized propanediol scaffold is a valuable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability and bioavailability, which are critical parameters in modern drug design.[1]

Role as a Bioisostere

The difluoromethylene group (CF₂) can act as a bioisostere for a carbonyl group (C=O) or a gem-dimethyl group (C(CH₃)₂). This substitution can modulate the electronic properties and conformation of a molecule, potentially leading to improved binding to biological targets.

Incorporation into Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its two hydroxyl groups provide handles for further chemical transformations, allowing for its incorporation into a wide range of molecular scaffolds. While specific, publicly detailed examples of its direct incorporation into late-stage clinical candidates are limited, its utility is evident in the broader context of fluorinated building blocks in drug discovery. The general strategy involves converting the diol to a more reactive intermediate, such as a dimesylate or ditosylate, which can then be used in nucleophilic substitution reactions to build the target molecule.

Safety and Handling

This compound is classified as an irritant.[4]

Table 2: GHS Hazard Statements

| Hazard Code | Description | Reference(s) |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its unique properties, conferred by the gem-difluoro group, make it an attractive component for modifying molecular properties to enhance performance. The straightforward synthesis of this diol further adds to its appeal for researchers and drug development professionals. Further exploration of its incorporation into diverse molecular architectures is likely to yield new and improved therapeutic agents and advanced materials.

Future Perspectives

The strategic application of fluorinated building blocks like this compound is a continuing trend in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies for its efficient incorporation into complex molecules. Furthermore, a deeper understanding of the specific influence of the this compound moiety on the pharmacokinetic and pharmacodynamic properties of drug candidates will be crucial for its rational application in drug design. As an example, the logical progression of its use could be in the synthesis of novel nucleoside analogs, where the diol would form the core of a carbocyclic ring, a common strategy in antiviral drug development.

References

- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. DE69825056T2 - 2-AMINOPROPAN-1,3-DIOL COMPOUNDS, THEIR MEDICAL APPLICATION AND INTERMEDIATES TO THEIR SYNTHESIS - Google Patents [patents.google.com]

- 4. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 6. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoropropane-1,3-diol

Introduction

This compound (CAS No: 428-63-7) is a fluorinated organic compound of significant interest in various chemical and pharmaceutical applications.[1][2] As a diol, it possesses two hydroxyl groups, which contribute to its reactivity and potential for hydrogen bonding.[3] The presence of two fluorine atoms on the central carbon atom imparts unique properties, including enhanced chemical stability, increased lipophilicity, and altered reactivity compared to its non-fluorinated counterparts.[1][3] These characteristics make it a valuable building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) where fluorine substitution can improve metabolic stability and bioavailability.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visual representations of key processes.

Core Physicochemical Properties

The unique molecular structure of this compound dictates its physical and chemical behavior. The geminal difluoro group and the two primary hydroxyl groups are key determinants of its properties.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₆F₂O₂ | [4][5] |

| Molecular Weight | 112.08 g/mol | [4][5] |

| CAS Number | 428-63-7 | [1][2][4] |

| Melting Point | 52.53 °C | [2][5] |

| Boiling Point | 250.9 ± 35.0 °C (Predicted) | [1][2][5] |

| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 13.24 ± 0.10 (Predicted) | [2][5] |

| LogP (calculated) | -0.5 | [6] |

| Flash Point | 105.5 °C | [1] |

| Refractive Index | 1.376 | [1] |

| Vapor Pressure | 0.00334 mmHg at 25°C | [1] |

| Appearance | Colorless to off-white solid-liquid mixture | [5] |

| Solubility | Insoluble in water, miscible with ether, soluble in alcohol | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of diethyl 2,2-difluoromalonate.[4]

Materials:

-

Diethyl difluoropropanedioate (5.0 g, 24.7 mmol)

-

Anhydrous Tetrahydrofuran (THF) (150 mL)

-

1.0 M Lithium aluminum hydride (LiAlH₄) in THF (39.5 mL, 39.5 mmol)

-

Deionized Water

-

1M Hydrochloric acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of diethyl difluoropropanedioate (5.0 g, 24.7 mmol) in THF (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.[4]

-

To this cooled solution, a 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) is added carefully.[4]

-

The reaction mixture is then allowed to warm to room temperature and is stirred for 16 hours.[4]

-

After the reaction is complete, water (300 mL) is added cautiously to quench the excess LiAlH₄.[4]

-

The pH of the mixture is adjusted to 3 by the addition of a 1M HCl solution.[4]

-

The aqueous layer is removed in vacuo.[4]

-

The remaining residue is extracted with ethyl acetate (3 x 300 mL).[4]

-

The organic layers are combined, dried over anhydrous Na₂SO₄, and then concentrated to yield the final product, this compound. The reported yield for this procedure is 89%.[4]

Caption: Synthesis and Purification Workflow for this compound.

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not detailed in the provided search results, a general protocol for the analysis of diol compounds by NMR can be applied for structural confirmation.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized this compound.

Materials and Equipment:

-

Synthesized this compound sample (10-20 mg)

-

Deuterated solvent (e.g., DMSO-d₆, due to the hydroxyl protons)

-

5 mm NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of the purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a small vial. Transfer the solution to a 5 mm NMR tube.[8]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected signals would include a triplet for the -CH₂- protons and a triplet for the -OH protons, with coupling between them. The integration of these signals should be in a 2:1 ratio, respectively.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.[8]

-

Key acquisition parameters should include a sufficient spectral width (~250 ppm), a relaxation delay of 2-5 seconds, and an adequate number of scans to achieve a good signal-to-noise ratio.[8]

-

Expected signals would include one for the -CH₂- carbons and a triplet for the central -CF₂- carbon due to carbon-fluorine coupling.

-

-

Data Processing:

Caption: Structure-Property Relationships of this compound.

Applications and Relevance in Research

This compound serves primarily as a versatile intermediate in organic synthesis.[2][5] Its applications are particularly notable in:

-

Pharmaceutical Synthesis: The introduction of the difluoromethylene group is a key strategy in modern drug design to enhance metabolic stability and bioavailability.[1] This diol is a valuable precursor for creating such motifs in active pharmaceutical ingredients.[1]

-

Materials Science: The unique properties conferred by fluorine make it a candidate for the synthesis of advanced materials requiring chemical resistance and durability.[1]

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of agrochemical compounds.[1]

Safety Information

According to aggregated GHS information, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. innospk.com [innospk.com]

- 2. chembk.com [chembk.com]

- 3. CAS 428-63-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 428-63-7 [m.chemicalbook.com]

- 6. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 428-63-7 | this compound [fluoromart.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,2-Difluoropropane-1,3-diol: Structural Elucidation and Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoropropane-1,3-diol is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The introduction of gem-difluoro groups can profoundly alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and bioavailability. This document provides a comprehensive overview of the structural formula of this compound, explores its constitutional isomers, presents available physicochemical data in a comparative format, and details a standard experimental protocol for its synthesis.

Structural Formula of this compound

This compound, with the chemical formula C₃H₆F₂O₂, consists of a three-carbon propane backbone. The central carbon atom (C2) is bonded to two fluorine atoms, while the terminal carbon atoms (C1 and C3) are each bonded to a hydroxyl group.[1][2]

The structural arrangement of this compound is visualized in the following diagram:

Caption: Structural formula of this compound.

Physicochemical Properties

The introduction of fluorine atoms significantly influences the properties of propanediols. Below is a summary of the known physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₆F₂O₂ | [1][3] |

| Molecular Weight | 112.08 g/mol | [1][3] |

| CAS Number | 428-63-7 | [1][3] |

| Melting Point | 52.53 °C | [4][5] |

| Boiling Point | 250.9 ± 35.0 °C (Predicted) | [4][6] |

| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Flash Point | 105.5 °C | [6] |

| Refractive Index | 1.376 | [6] |

| Physical Form | White to yellow solid or semi-solid | [7] |

Isomers of this compound

The molecular formula C₃H₆F₂O₂ allows for several constitutional isomers, which can be categorized as positional isomers (differing in the location of the fluorine and hydroxyl groups) and functional group isomers. A selection of key isomers is presented below.

Positional Isomers of Difluoropropanediol

Positional isomers share the same carbon skeleton and functional groups but differ in the position of these groups on the chain.

| Isomer Name | Structure | Key Differences from this compound |

| 1,1-Difluoropropane-2,3-diol | F₂CH-CH(OH)-CH₂OH | Fluorine atoms on C1; hydroxyl groups on C2 and C3. |

| 1,2-Difluoropropane-1,3-diol | FCH(OH)-CFH-CH₂OH | Fluorine atoms on C1 and C2; hydroxyl groups on C1 and C3. |

| 1,3-Difluoropropane-1,2-diol | FCH(OH)-CH(OH)-CH₂F | Fluorine atoms on C1 and C3; hydroxyl groups on C1 and C2. |

| 1,3-Difluoropropan-2-ol | FCH₂-CH(OH)-CH₂F | Fluorine atoms on C1 and C3; single hydroxyl group on C2. (Note: This is an isomer of difluoropropanol, not diol) |

Functional Group Isomers

Functional group isomers have the same molecular formula but different functional groups.

| Isomer Name | Structure | Functional Groups |

| 1-Fluoro-3-hydroxy-2-methoxyethane | FCH₂-CH(OCH₃)-OH | Ether, Alcohol, Fluoroalkane |

| 2-Fluoro-2-(hydroxymethyl)oxirane | F-C(CH₂OH)CH₂-O- | Epoxide, Alcohol, Fluoroalkane |

| 3-Fluoro-1,2-dimethoxyethane | FCH₂-CH(OCH₃)-OCH₃ | Ether, Fluoroalkane |

The relationship between this compound and some of its constitutional isomers is depicted in the following diagram:

Caption: Constitutional isomers of C₃H₆F₂O₂.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of diethyl difluoropropanedioate.[3]

Materials and Reagents

-

Diethyl difluoropropanedioate

-

Lithium aluminium hydride (LiAlH₄) (1.0 M solution in THF)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

Procedure

-

A solution of diethyl difluoropropanedioate (5.0 g, 24.7 mmol) in THF (150 mL) is cooled to 0 °C in an ice bath.

-

A 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

-

After the reaction is complete, water (300 mL) is carefully added to quench the excess LiAlH₄.

-

The pH of the mixture is adjusted to 3 by the addition of 1M HCl solution.

-

The aqueous layer is removed in vacuo.

-

The residue is extracted with ethyl acetate (3 x 300 mL).

-

The combined organic layers are dried over sodium sulfate (Na₂SO₄) and concentrated to yield this compound.

The workflow for this synthesis is outlined below:

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a valuable building block in synthetic chemistry. Understanding its structure, properties, and the landscape of its isomers is crucial for its effective application in the development of novel pharmaceuticals and materials. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Further research into the properties and applications of its various isomers may unveil new opportunities in chemical and biological sciences.

References

- 1. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. At least 33 constitutional structural isomers of molecular formula C3H6O2 are theoretically possible structural formula skeletal formula of carboxylic acids esters enols alicyclic and heterocyclic isomers uses properties applications Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. isomers of molecular formula C3H6O constitutional structural formula of isomers stereoisomers functional group isomerism skeletal formula of isomers of C3H6O uses properties applications enols aldehydes ketones docbrown's chemistry [docbrown.info]

- 5. 2 constitutional isomers of molecular formula C3H6 mass 42, two functional group structural isomers carbon chain isomers structural formula skeletal formula of propene cyclopropane uses properties applications Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

Synthesis of 2,2-Difluoropropane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropropane-1,3-diol is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the difluoromethylene group into bioactive molecules. The presence of the gem-difluoro motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides an in-depth overview of a primary synthetic route to this compound, including a detailed experimental protocol, quantitative data summary, and a visual representation of the synthesis pathway. This document is intended to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry, drug development, and materials science.

Core Synthesis Route: Reduction of Diethyl 2,2-Difluoromalonate

The most commonly cited and direct method for the preparation of this compound is the reduction of the corresponding diester, diethyl 2,2-difluoromalonate. This transformation is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent like tetrahydrofuran (THF).

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the reduction of diethyl 2,2-difluoromalonate.

| Parameter | Value | Reference |

| Starting Material | Diethyl 2,2-difluoromalonate | [1] |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0 °C to room temperature | [1] |

| Reaction Time | 16 hours | [1] |

| Yield | 89% | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the reduction of diethyl 2,2-difluoromalonate.

Materials:

-

Diethyl 2,2-difluoromalonate (5.0 g, 24.7 mmol)

-

Lithium aluminum hydride (LiAlH₄) 1.0 M solution in THF (39.5 mL, 39.5 mmol)

-

Tetrahydrofuran (THF), anhydrous (150 mL)

-

1 M Hydrochloric acid (HCl) solution

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of diethyl 2,2-difluoromalonate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) in a round-bottom flask, cooled to 0 °C in an ice bath, is added a 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

-

The reaction is carefully quenched by the slow addition of water (300 mL).

-

The pH of the mixture is adjusted to 3 by the addition of a 1 M HCl solution.

-

The aqueous layer is removed in vacuo.

-

The residue is extracted with ethyl acetate (3 x 300 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and filtered.

-

The solvent is removed by rotary evaporation to afford the title compound, this compound (2.5 g, 89% yield).[1]

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from diethyl 2,2-difluoromalonate to this compound.

Caption: Synthesis of this compound.

This technical guide outlines a reliable and high-yielding synthesis of this compound from commercially available starting materials. The provided experimental protocol and associated data offer a solid foundation for researchers to produce this key fluorinated intermediate for applications in drug discovery, agrochemicals, and materials science. The straightforward nature of the reduction makes this route amenable to scale-up for the production of larger quantities of the target diol.

References

Technical Guide to the Safety of 2,2-Difluoropropane-1,3-diol

Abstract

2,2-Difluoropropane-1,3-diol (CAS No. 428-63-7) is a fluorinated organic compound utilized as a chemical intermediate and building block in various sectors, including pharmaceuticals and material science.[1] Its unique properties, imparted by the presence of fluorine atoms, necessitate a thorough understanding of its safety profile for proper handling, storage, and use in research and development. This document provides a comprehensive technical overview of the safety data for this compound, consolidating available information on its physical and chemical properties, toxicological hazards, and requisite safety protocols. It is intended to serve as a critical resource for professionals working with this compound, ensuring safe laboratory practices and informed risk assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These characteristics are essential for understanding its behavior under various laboratory conditions, including its stability, volatility, and physical state.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆F₂O₂ | [2] |

| Molecular Weight | 112.08 g/mol | [2][3] |

| CAS Number | 428-63-7 | [2] |

| Appearance | Colorless to off-white solid, semi-solid, or liquid | [3][4] |

| Melting Point | 52.53 °C | [4] |

| Boiling Point | 250.9 °C at 760 mmHg | [2][4] |

| Density | 1.334 g/cm³ | [2][4] |

| Flash Point | 105.5 °C | [2] |

| Vapor Pressure | 0.00334 mmHg at 25°C | [2] |

| Refractive Index | 1.376 | [2] |

| pKa | 13.24 (Predicted) | [4] |

| Storage Temperature | 2-8°C, Refrigerator | [3][4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

Data sourced from PubChem and various supplier safety data sheets.[3][5]

GHS Pictogram:

-

GHS07 (Exclamation Mark): Indicates that the substance may cause irritation, skin sensitization, or is harmful.[3]

Experimental Protocols for Hazard Determination

While specific toxicological studies for this compound are not publicly detailed, the GHS classifications are derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The likely methodologies are described below.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Test System: Typically, the study is conducted using healthy young adult albino rabbits.

-

Procedure: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a patch of shaved skin on one animal. The patch is covered with a gauze dressing for a specified exposure period, usually 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Classification: The severity and reversibility of the skin reactions are scored according to a standardized scale. The classification "H315: Causes skin irritation" indicates that the substance produced reversible inflammatory effects meeting the criteria for Category 2.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This protocol assesses the potential for a substance to produce irritation or damage to the eye.

-

Test System: The study uses healthy young adult albino rabbits.

-

Procedure: A small, measured amount (0.1 mL or equivalent weight) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.[4]

-

Classification: The scores for corneal, iridial, and conjunctival effects are recorded and evaluated. The classification "H319: Causes serious eye irritation" suggests that the substance caused significant, but reversible, eye damage within 21 days of observation, meeting the criteria for Category 2A.[4]

Acute Inhalation Toxicity (OECD Test Guideline 403)

This test evaluates the potential for a substance to cause adverse effects when inhaled. The classification "H335: May cause respiratory irritation" is a specific endpoint within this broader category.

-

Test System: The study is typically performed on rats.

-

Procedure: Animals are exposed to the test substance, usually as a dust, vapor, or aerosol, in an inhalation chamber for a defined period (e.g., 4 hours).

-

Observation: Clinical signs of respiratory tract irritation (e.g., labored breathing, nasal discharge) are observed during and after exposure. The animal's overall health is monitored for up to 14 days.

-

Classification: The presence of significant, reversible clinical signs of respiratory irritation leads to the classification as a Category 3 respiratory irritant.

Safety Workflows and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate critical safety workflows for handling this compound.

First-Aid Response Protocol

This workflow outlines the immediate steps to be taken in the event of an exposure incident.

Safe Handling and Storage Workflow

This diagram details the engineering controls, personal protective equipment (PPE), and storage conditions required for safe management of the compound.

Accidental Spill Response

This logical diagram provides a step-by-step guide for managing an accidental release of this compound.

Handling and Storage Recommendations

Protective Measures

-

Engineering Controls: Handle the material exclusively in a well-ventilated area, such as a chemical fume hood, to prevent concentration in the air and avoid inhalation.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Use chemically resistant gloves and wear a lab coat or other protective clothing to prevent skin contact.[6]

-

Respiratory Protection: If ventilation is inadequate or dust/fumes are generated, use a suitable respirator.[6]

-

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in areas where the chemical is used. Launder contaminated clothing before reuse.[6]

Conditions for Safe Storage

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area, protected from environmental extremes.[6] Recommended storage temperature is between 2-8°C.[3][4]

-

Store away from incompatible materials and foodstuff containers.[6]

-

Protect containers from physical damage and check regularly for leaks.[6]

Conclusion

This compound presents moderate health hazards, primarily as an irritant to the skin, eyes, and respiratory system. A comprehensive understanding of these risks, coupled with strict adherence to the handling, storage, and emergency procedures outlined in this guide, is paramount for ensuring the safety of all personnel. Researchers and drug development professionals must integrate these safety protocols into their laboratory workflows to mitigate exposure risks and manage this chemical compound responsibly.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. oecd.org [oecd.org]

- 3. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. daikinchemicals.com [daikinchemicals.com]

- 5. oecd.org [oecd.org]

- 6. Provisional Peer-Reviewed Toxicity Values for Difluoropropane, 2,2- | Risk Assessment Portal | US EPA [assessments.epa.gov]

An In-depth Technical Guide on the Solubility of 2,2-Difluoropropane-1,3-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,2-Difluoropropane-1,3-diol is a fluorinated organic compound with growing importance as a building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its unique properties, imparted by the gem-difluoro group, make it a valuable synthon for introducing fluorine into target molecules, which can enhance metabolic stability and bioavailability.[1] A critical aspect for its application in synthesis and formulation is its solubility in various organic solvents. This technical guide provides a summary of the known physical and chemical properties of this compound and outlines a general experimental protocol for determining its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a framework for researchers to generate this crucial information in their own laboratories.

Introduction to this compound

This compound, with the CAS number 428-63-7, is a diol containing two hydroxyl groups and two fluorine atoms attached to the central carbon of a propane backbone.[2] This structure contributes to its unique chemical and physical properties, including its potential for hydrogen bonding and its enhanced chemical stability.[2] It is primarily used as an intermediate in chemical synthesis.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₃H₆F₂O₂ | [3] |

| Molecular Weight | 112.08 g/mol | [4] |

| Appearance | White to yellow solid or semi-solid or lump or liquid | |

| Melting Point | 52.53 °C | [3] |

| Boiling Point | 250.9 ± 35.0 °C (Predicted) | [3] |

| Density | 1.334 ± 0.06 g/cm³ | [3] |

| Flash Point | 105.5 °C | [1] |

| Vapor Pressure | 0.00334 mmHg at 25°C | [1] |

| Refractive Index | 1.376 | [1] |

Solubility Profile: Qualitative Observations

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a standardized experimental protocol for determining the solubility of this compound is proposed. The isothermal shake-flask method is a reliable and commonly used technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile, toluene) of analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Add a known volume of the selected organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid should be visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Sample Preparation for Analysis: Dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of aliquot × 10)

Data Presentation: The determined solubility values should be tabulated for easy comparison across different solvents and temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently scarce in the public domain, its importance in synthetic chemistry necessitates a clear understanding of this property. The provided physicochemical data offers a foundation for solvent selection, and the detailed experimental protocol empowers researchers to generate the specific solubility data required for their applications. This guide serves as a valuable resource for scientists and professionals in drug development and materials science, enabling more efficient process development and formulation design.

References

- 1. innospk.com [innospk.com]

- 2. CAS 428-63-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 428-63-7 [m.chemicalbook.com]

- 4. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US12077530B2 - Chemical compounds - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile of 2,2-Difluoropropane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2-Difluoropropane-1,3-diol (CAS No. 428-63-7), a valuable fluorinated building block in pharmaceutical and materials science. Due to the limited availability of public experimental spectra, this guide combines a detailed, documented synthesis protocol with predicted and representative spectroscopic data to serve as a reference for researchers.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Assignment |

| Proton | 3.8 - 4.0 | Triplet | ~12 Hz | -CH₂- |

| 3.0 - 4.0 (broad) | Singlet | - | -OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Assignment |

| Carbon | 115 - 125 | Triplet | ~240-250 Hz | >CF₂ |

| 60 - 70 | Triplet | ~25-30 Hz | -CH₂- |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Assignment |

| Fluorine | -110 to -120 | Singlet | - | >CF₂ |

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2960-2850 | Medium | C-H Stretch | Alkane (-CH₂) |

| 1470-1430 | Medium | C-H Bend | Alkane (-CH₂) |

| 1200-1000 | Strong | C-F Stretch | Fluoroalkane (>CF₂) |

| 1050-1000 | Strong | C-O Stretch | Primary Alcohol (-CH₂OH) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment | Identity |

| 112 | Low | [C₃H₆F₂O₂]⁺ | Molecular Ion (M⁺) |

| 93 | Moderate | [M - F]⁺ | Loss of Fluorine |

| 81 | Moderate | [M - CH₂OH]⁺ | Loss of Hydroxymethyl group |

| 63 | High | [C₂H₄FO]⁺ | |

| 51 | Moderate | [CHF₂]⁺ |

Experimental Protocols

The following protocols provide established methodologies for the synthesis and spectroscopic analysis of diols and fluoro-organic compounds.

Synthesis of this compound[1]

This protocol is adapted from the procedure described in patent WO2011/71716.

Materials:

-

Diethyl 2,2-difluoromalonate

-

Lithium aluminum hydride (LiAlH₄) solution (1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Water, deionized

Procedure:

-

A solution of diethyl 2,2-difluoromalonate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

To the cooled solution, a 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) is added dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

-

The reaction is carefully quenched by the slow addition of water (300 mL).

-

The pH of the mixture is adjusted to 3 by the addition of a 1 M HCl solution.

-

The aqueous layer is concentrated under reduced pressure.

-

The residue is extracted with ethyl acetate (3 x 300 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard acquisition parameters are used. The chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum. Chemical shifts are referenced to the solvent peak.

-

¹⁹F NMR: Spectra are acquired with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed on the ATR (Attenuated Total Reflectance) crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with an appropriate ionization technique. For a volatile compound like this compound, Electron Ionization (EI) is a common method. The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for separation and purification. The resulting fragmentation pattern is analyzed to determine the molecular weight and structural features of the compound.

Mandatory Visualization

The following diagrams illustrate key conceptual workflows and relationships in the spectroscopic analysis of this compound.

Commercial Availability and Technical Profile of 2,2-Difluoropropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Difluoropropane-1,3-diol (CAS No. 428-63-7), a fluorinated building block with significant potential in pharmaceutical and materials science research. The document outlines its commercial availability, key chemical and physical properties, a detailed synthesis protocol, and its applications in drug development.

Commercial Suppliers

This compound is readily available from a variety of commercial chemical suppliers. The following table summarizes a selection of these suppliers. For procurement, it is recommended to visit the suppliers' websites for the most current information on availability, pricing, and purity.

| Supplier Name | Website/Contact Information | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers various purities and quantities.[1][2] |

| ChemicalBook | --INVALID-LINK-- | Lists multiple suppliers and contact details.[3] |

| Manchester Organics | --INVALID-LINK-- | Indicates stock availability.[4] |

| Anichem | --INVALID-LINK-- | Lists the compound under product code GS2401.[5] |

| CymitQuimica | --INVALID-LINK-- | Provides product details and synonyms.[6] |

| Ambeed, Inc. | Distributed via Sigma-Aldrich | A supplier of this chemical.[1] |

| Synthonix Corporation | Distributed via Sigma-Aldrich | A supplier of this chemical.[2] |

| Changzhou Idea-Works Medical Technology Co., Ltd. | --INVALID-LINK-- | Contact information provided by ChemicalBook.[3] |

| SHANG FLUORO | --INVALID-LINK-- | Contact information provided by ChemicalBook.[3] |

| Aikon International Limited | --INVALID-LINK-- | Contact information provided by ChemicalBook.[3] |

| BTC Pharmaceutical CO. Ltd. | --INVALID-LINK-- | Contact information provided by ChemicalBook.[3] |

| Shanghai Diluo Technology Co., LTD | --INVALID-LINK-- | Contact information provided by ChemicalBook.[3] |

| Shanghai Macklin Biochemical Co., Ltd. | Listed on ChemBK | A supplier of this chemical.[7] |

| Shanghai Amole Biotechnology Co., Ltd. | Listed on ChemBK | A supplier of this chemical.[7] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These properties are crucial for its application in chemical synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 428-63-7 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₃H₆F₂O₂ | [6][8][11] |

| Molecular Weight | 112.08 g/mol | [1][8][11] |

| IUPAC Name | This compound | [11] |

| Synonyms | 2,2-difluoro-1,3-propanediol | [1][6] |

| Physical Form | White to yellow solid, semi-solid, lump, or liquid | [1][2] |

| Melting Point | 52.53 °C (Predicted) | [7] |

| Boiling Point | 250.9 ± 35.0 °C at 760 mmHg (Predicted) | [7][10] |

| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [7][10] |

| Purity | 95% - 98% | [1][2] |

| Storage Temperature | 2-8°C, Refrigerator, Sealed in dry | [1][2] |

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reduction of diethyl 2,2-difluoromalonate.[8] The following is a detailed experimental protocol adapted from available literature.

Reaction Scheme:

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. [3][7][10]The introduction of a difluoromethylene group can significantly modulate the physicochemical and pharmacological properties of a molecule.

-

Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. [10]* Lipophilicity and Bioavailability: Fluorine substitution can alter the lipophilicity of a molecule, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving bioavailability. [6][10]* Conformational Control: The gem-difluoro group can impose conformational constraints on a molecule, which can lead to enhanced binding affinity and selectivity for its biological target.

-

Building Block: It is used in the stereoselective synthesis of both symmetrical and unsymmetrical anti-2,2-difluoropropane-1,3-diols. [9] The use of fluorinated building blocks like this compound is a key strategy in modern medicinal chemistry for the design of novel therapeutics with improved efficacy and safety profiles.

Logical Relationship in Drug Design

The following diagram illustrates the logical relationship of how this compound is utilized as a building block in drug design to enhance molecular properties.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 428-63-7 [sigmaaldrich.com]

- 3. This compound CAS#: 428-63-7 [m.chemicalbook.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound - Anichem [anichemllc.com]

- 6. CAS 428-63-7: this compound | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 428-63-7 | this compound [fluoromart.com]

- 10. innospk.com [innospk.com]

- 11. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 2,2-Difluoropropane-1,3-diol as a Fluorinated Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated building blocks highly sought after. Among these, 2,2-Difluoropropane-1,3-diol has emerged as a versatile and valuable synthon. Its gem-difluoro motif, coupled with the reactivity of its two primary hydroxyl groups, provides a gateway to a diverse array of complex fluorinated molecules, from bioactive compounds to high-performance polymers. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering a comprehensive resource for researchers in the field.

Physicochemical Properties

This compound is a white to yellow solid or semi-solid at room temperature.[1] The presence of two fluorine atoms significantly influences its physical and chemical characteristics compared to its non-fluorinated analog, 1,3-propanediol.

| Property | Value | Reference |

| Molecular Formula | C₃H₆F₂O₂ | [2][3] |

| Molecular Weight | 112.08 g/mol | [2][3] |

| CAS Number | 428-63-7 | [2][3] |

| Melting Point | 52.53 °C | [3] |

| Boiling Point | 250.9 ± 35.0 °C (Predicted) | [3] |

| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [1] |

Synthesis of this compound

The most commonly cited and well-documented method for the synthesis of this compound is the reduction of a difluorinated malonic ester derivative.

Experimental Protocol: Reduction of Diethyl 2,2-Difluoromalonate

This procedure details the synthesis of this compound via the reduction of diethyl 2,2-difluoromalonate using lithium aluminum hydride (LiAlH₄).[5]

Materials:

-

Diethyl difluoropropanedioate (diethyl 2,2-difluoromalonate)

-

Lithium aluminum hydride (LiAlH₄) 1.0 M solution in Tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Water, deionized

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

A solution of diethyl difluoropropanedioate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.[5]

-

To this cooled solution, a 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) is added carefully.[5]

-

The reaction mixture is then allowed to warm to room temperature and is stirred for 16 hours.[5]

-

After 16 hours, the reaction is quenched by the careful addition of water (300 mL).[5]

-

The pH of the mixture is adjusted to 3 by the addition of a 1 M HCl solution.[5]

-

The aqueous layer is removed in vacuo.[5]

-

The remaining residue is extracted with ethyl acetate (3 x 300 mL).[5]

-

The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the title compound.[5]

Yield: 2.5 g (89%)[5]

Applications as a Fluorinated Building Block

The bifunctional nature of this compound, combined with the presence of the gem-difluoro group, makes it a valuable building block for introducing the -CF₂-CH₂OH moiety or for constructing more complex fluorinated scaffolds. Its applications span medicinal chemistry and materials science.

In Medicinal Chemistry

The introduction of a difluoromethylene group can significantly impact the biological properties of a molecule by altering its conformation, pKa, and metabolic stability. This compound serves as a precursor to various key structural motifs in drug discovery.

1. Synthesis of Fluorinated Heterocycles:

The diol functionality allows for the straightforward synthesis of six-membered heterocyclic systems, such as 2,2-difluoro-1,3-dioxanes, through condensation with aldehydes or ketones. These fluorinated dioxanes can serve as constrained isosteres of other functional groups in bioactive molecules.

2. Precursor to Fluorinated Phosphonates:

Fluorinated phosphonates are important as phosphate mimics in the design of enzyme inhibitors. This compound can be a starting material for the synthesis of these compounds, which are often developed as prodrugs to improve cell permeability. The diol can be monotosylated and then further functionalized to introduce the phosphonate group.

3. Role in Antiviral Drug Discovery:

While direct incorporation into approved antiviral drugs is not widely documented, the synthesis of fluorinated nucleoside and nucleotide analogs is a key strategy in antiviral research. The structural motif provided by this compound is relevant to the design of novel antiviral agents, particularly as mimics of the ribose or deoxyribose sugar in nucleosides. For instance, fluorinated nucleoside phosphonates have been synthesized and evaluated for their antiviral activities.[6][7]

In Materials Science

The presence of fluorine in polymers can enhance their thermal stability, chemical resistance, and hydrophobicity, and can lower their dielectric constant. This compound is a useful monomer for the synthesis of fluorinated polyesters and polyurethanes.

1. Synthesis of Fluorinated Polyesters:

This compound can be used as the diol monomer in polycondensation reactions with various diacids or their derivatives to produce fluorinated polyesters. These materials are of interest for applications requiring high thermal stability and low surface energy.

2. Synthesis of Fluorinated Polyurethanes:

In the synthesis of polyurethanes, this compound can act as a chain extender. The incorporation of this fluorinated diol into the polyurethane backbone can significantly modify the properties of the resulting polymer, such as increasing its hydrophobicity and thermal stability.[8][9]

References

- 1. This compound | 428-63-7 [sigmaaldrich.com]

- 2. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 428-63-7 [m.chemicalbook.com]

- 4. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of phosphonate derivatives of 2'-deoxy-2'-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane [mdpi.com]

Navigating the Uncharted Territory of 2,2-Difluoropropane-1,3-diol's Thermal Properties

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

The landscape of pharmaceutical development and chemical synthesis is one of constant exploration, where a deep understanding of the physical and chemical properties of every molecule is paramount. For researchers and professionals working with 2,2-Difluoropropane-1,3-diol, a fluorinated building block of increasing interest, a critical aspect of its characterization is its thermal stability and degradation profile. However, a comprehensive review of publicly available scientific literature reveals a significant gap in this knowledge. At present, there are no dedicated, in-depth studies detailing the specific thermal decomposition pathways, quantitative stability data, or established experimental protocols for the thermal analysis of this compound.

This guide, therefore, serves a dual purpose: to summarize the currently available, albeit limited, information and to outline the necessary experimental avenues that must be explored to build a robust understanding of this compound's thermal behavior.

Current State of Knowledge: A Landscape of Inferences

Searches of scholarly articles, patent databases, and technical reports indicate that this compound is primarily documented as a reactant or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] While these synthetic procedures often involve heating, they do not focus on the intrinsic thermal stability of the diol itself.

Safety Data Sheets (SDS) for this compound provide general warnings that irritating and highly toxic gases may be generated by thermal decomposition or combustion, a standard cautionary statement for many organic compounds.[3] However, these documents do not specify the nature of these decomposition products or the temperatures at which they form. One technical report from NASA mentions an attempted synthesis using this compound that resulted in an unpurified orange oil, suggesting that degradation or side reactions can occur under certain chemical conditions (in this case, with sulfuric acid), though this is not a direct study of thermal degradation.[4]

The Path Forward: Essential Experimental Protocols for Characterization

To address the current knowledge gap, a systematic investigation into the thermal properties of this compound is required. The following experimental protocols are fundamental to establishing a comprehensive thermal stability profile.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Calibrate the thermogravimetric analyzer according to the manufacturer's specifications.

-

Place a precisely weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina or platinum).

-

Place the sample pan into the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample to prevent oxidative degradation.

-

Record the sample mass as a function of temperature.

-

The onset of decomposition is typically determined from the temperature at which a significant mass loss is first observed.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Calibrate the DSC instrument using standard reference materials (e.g., indium).

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 400 °C).

-

Maintain a continuous purge of inert gas (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events will appear as peaks or shifts in the baseline.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Objective: To identify the chemical nature of the gases evolved during the thermal decomposition of the compound.

Methodology:

-

Couple the outlet of a TGA instrument to the inlet of a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

-

Perform a TGA experiment as described above.

-

As the sample decomposes and releases volatile products, these are swept into the MS or FTIR for real-time analysis.

-

The mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature, allowing for the identification of the degradation products.

Visualizing the Path to Understanding

While a definitive degradation pathway for this compound cannot yet be drawn, the logical workflow for its determination can be visualized. The following diagram illustrates the necessary experimental sequence to fully characterize its thermal stability and degradation.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2-Difluoropropane-1,3-diol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropropane-1,3-diol is a fluorinated monomer that holds significant promise for the synthesis of advanced polymers with unique properties. The incorporation of fluorine atoms into the polymer backbone can impart desirable characteristics such as enhanced thermal and chemical resistance, lower surface energy, and modified optical properties.[1] These attributes make polymers derived from this compound attractive for a range of high-performance applications, including specialty coatings, advanced composites, and biomedical materials. This document provides an overview of the application of this compound in the synthesis of polyesters and polyurethanes, along with detailed experimental protocols.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 428-63-7 | [2][3] |

| Molecular Formula | C3H6F2O2 | [2][3] |

| Molecular Weight | 112.08 g/mol | [2] |

| Appearance | White to yellow solid or semi-solid | |

| Melting Point | 52.53 °C | |

| Boiling Point | 250.9 ± 35.0 °C (Predicted) | |

| Density | 1.334 ± 0.06 g/cm³ (Predicted) | |

| Purity | ≥98% |

Applications in Polymer Synthesis

This compound can be utilized as a diol monomer in polycondensation and polyaddition reactions to produce a variety of polymers, most notably polyesters and polyurethanes. The presence of the difluoro group on the central carbon atom of the propanediol unit is expected to influence the resulting polymer's properties significantly.

Polyesters

Fluorinated polyesters can be synthesized via the polycondensation of this compound with various dicarboxylic acids or their derivatives (e.g., diacid chlorides or esters). The general reaction scheme is depicted below. The choice of the dicarboxylic acid comonomer will further tailor the final properties of the polyester.

Hypothetical Data on Polyesters Derived from this compound

The following table presents hypothetical data for polyesters synthesized from this compound and different dicarboxylic acids. This data is illustrative and based on the expected effects of fluorination on polymer properties.

| Dicarboxylic Acid | Polymer Name | Hypothetical Glass Transition Temperature (Tg) | Hypothetical Decomposition Temperature (Td) | Expected Properties |

| Adipic Acid | Poly(2,2-difluorotrimethylene adipate) | 5 - 15 °C | 350 - 370 °C | Increased thermal stability and hydrophobicity compared to non-fluorinated analog. |

| Sebacic Acid | Poly(2,2-difluorotrimethylene sebacate) | -10 - 0 °C | 360 - 380 °C | Enhanced flexibility and chemical resistance. |

| Terephthalic Acid | Poly(2,2-difluorotrimethylene terephthalate) | 80 - 90 °C | 400 - 420 °C | Higher rigidity, thermal stability, and potential for liquid crystalline behavior. |

Polyurethanes

Polyurethanes can be prepared through the polyaddition reaction of this compound with various diisocyanates. The fluorinated diol can be used as a chain extender or as part of a polyester polyol prepolymer. The resulting polyurethanes are expected to exhibit enhanced thermal and chemical stability.

Hypothetical Data on Polyurethanes Derived from this compound

The following table provides hypothetical data for polyurethanes synthesized using this compound. This data is for illustrative purposes.

| Diisocyanate | Polymer Name | Hypothetical Glass Transition Temperature (Tg) | Hypothetical Decomposition Temperature (Td) | Expected Properties |

| Methylene diphenyl diisocyanate (MDI) | MDI-based Fluorinated Polyurethane | 90 - 110 °C | 330 - 350 °C | Improved thermal stability and resistance to organic solvents. |

| Hexamethylene diisocyanate (HDI) | HDI-based Fluorinated Polyurethane | 20 - 40 °C | 320 - 340 °C | Enhanced UV stability and flexibility. |

| Isophorone diisocyanate (IPDI) | IPDI-based Fluorinated Polyurethane | 100 - 120 °C | 340 - 360 °C | High hardness and good chemical resistance. |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of diethyl 2,2-difluoromalonate.[3]

Materials:

-

Diethyl 2,2-difluoromalonate

-

Lithium aluminum hydride (LiAlH4)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Water, deionized

-

Sodium sulfate (Na2SO4), anhydrous

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 2,2-difluoromalonate in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of LiAlH4 in THF to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Adjust the pH of the mixture to 3 by adding 1 M HCl solution.

-

Remove the THF in vacuo.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Protocol for Polyester Synthesis: Poly(2,2-difluorotrimethylene adipate)

This protocol describes a two-step melt polycondensation method for synthesizing a polyester from this compound and adipic acid.

Materials:

-

This compound

-

Adipic acid

-

Titanium(IV) isopropoxide (catalyst)

-

Antioxidant (e.g., Irganox 1010)

Procedure:

-

Esterification:

-

Charge the reactor with this compound, adipic acid (in a slight molar excess of the diol), and the antioxidant.

-

Heat the mixture under a nitrogen atmosphere to 180-200 °C with continuous stirring.

-

Water will be produced as a byproduct and should be removed from the reactor.

-

Monitor the reaction by measuring the amount of water collected until the theoretical amount is reached (approximately 2-3 hours).

-

-

Polycondensation:

-

Add the titanium(IV) isopropoxide catalyst to the reactor.

-

Gradually increase the temperature to 220-240 °C.

-

Slowly reduce the pressure to below 1 Torr to facilitate the removal of excess diol and promote chain growth.

-

Continue the reaction under high vacuum and stirring for 3-4 hours, or until the desired melt viscosity is achieved.

-

Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath.

-

Pelletize the resulting polymer for further analysis.

-

Protocol for Polyurethane Synthesis

This protocol outlines the synthesis of a polyurethane via a two-step prepolymer method.

Materials:

-

Poly(propylene glycol) (PPG, as the macrodiol)

-

Methylene diphenyl diisocyanate (MDI)

-

This compound (as chain extender)

-

Dibutyltin dilaurate (DBTDL, catalyst)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Prepolymer Synthesis:

-

In a reaction vessel under a nitrogen atmosphere, react PPG with an excess of MDI at 80 °C for 2-3 hours with stirring to form an isocyanate-terminated prepolymer.

-

-

Chain Extension:

-

Cool the prepolymer to 60 °C.

-

Dissolve the this compound chain extender in anhydrous DMF.

-

Add the chain extender solution to the prepolymer, followed by the addition of a catalytic amount of DBTDL.

-

Continue stirring at 60-70 °C for 2-4 hours until the polymerization is complete (indicated by a significant increase in viscosity).

-

Cast the polymer solution onto a glass plate and dry in a vacuum oven to obtain a polymer film.

-

References

Application Notes and Protocols: 2,2-Difluoropropane-1,3-diol as a Monomer for Novel Polyesters in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of novel polyesters derived from the fluorinated monomer 2,2-difluoropropane-1,3-diol. The incorporation of gem-difluoro groups into the polymer backbone is anticipated to impart unique properties beneficial for drug delivery systems, such as enhanced thermal stability, hydrophobicity, and biocompatibility. While specific data for polyesters based on this monomer is not yet extensively documented in public literature, this guide offers detailed protocols and theoretical considerations to enable researchers to explore this promising class of materials.

Introduction to Fluorinated Polyesters